molecular formula C27H28N4O2 B11204566 ethyl 1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

ethyl 1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Cat. No.: B11204566
M. Wt: 440.5 g/mol
InChI Key: NXDUUDKPUMEUFP-UHFFFAOYSA-N
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Description

Ethyl 1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate can be compared with other pyrrolopyrimidine derivatives:

Uniqueness

This compound is unique due to its specific structural features and the presence of both pyrrolopyrimidine and piperidine moieties, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 1-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

InChI

InChI=1S/C27H28N4O2/c1-3-33-27(32)21-12-14-30(15-13-21)25-24-23(20-9-5-4-6-10-20)17-31(26(24)29-18-28-25)22-11-7-8-19(2)16-22/h4-11,16-18,21H,3,12-15H2,1-2H3

InChI Key

NXDUUDKPUMEUFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

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